molecular formula C9H9NO2 B1421045 (5-Methylfuro[2,3-b]pyridin-2-yl)methanol CAS No. 1228666-60-1

(5-Methylfuro[2,3-b]pyridin-2-yl)methanol

Cat. No. B1421045
M. Wt: 163.17 g/mol
InChI Key: GIGQFINHHUTCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylfuro[2,3-b]pyridin-2-yl)methanol, also known as 5-MFPM, is a naturally occurring compound found in plants, animals, and fungi. It is a derivative of the pyridine ring and has been used in various scientific research applications. 5-MFPM has a unique chemical structure that has made it a valuable tool for scientists in a variety of disciplines.

Scientific Research Applications

Toxicological Considerations

A notable application of (5-Methylfuro[2,3-b]pyridin-2-yl)methanol in scientific research is its role in toxicology studies. For instance, a case study highlighted methanol's potential toxicity when used in folk medicine applications, underscoring the need for prompt diagnosis and treatment to avoid severe consequences or death due to methanol intoxications by various routes, including ingestion, inhalation, and transdermal exposure (Vural, 2019). Similarly, a case of percutaneous industrial methanol toxicity was presented, emphasizing the importance of appropriate protective measures and the potential for severe visual symptoms following exposure (Downie et al., 1992). These cases highlight the toxicological significance of methanol, necessitating careful handling and awareness of its potential hazards in various industrial and medical contexts.

Pharmacological Insights

In pharmacology, (5-Methylfuro[2,3-b]pyridin-2-yl)methanol derivatives have been studied for their receptor-specific activities and potential therapeutic applications. For example, YM348, a derivative, was identified as a potent and orally active 5-HT2C receptor agonist, showing promise in inducing penile erections and modulating locomotion in animal models, without affecting blood pressure (Kimura et al., 2004). Similarly, another study emphasized the importance of high-efficacy 5-HT1A receptor activation by certain derivatives in treating pathological pain, suggesting a novel approach to pain management in conditions like spinal cord injury (Colpaert et al., 2004). These findings underscore the potential of (5-Methylfuro[2,3-b]pyridin-2-yl)methanol derivatives in developing new therapeutic agents targeting specific receptor pathways.

properties

IUPAC Name

(5-methylfuro[2,3-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-2-7-3-8(5-11)12-9(7)10-4-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGQFINHHUTCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)OC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283663
Record name 5-Methylfuro[2,3-b]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylfuro[2,3-b]pyridin-2-yl)methanol

CAS RN

1228666-60-1
Record name 5-Methylfuro[2,3-b]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylfuro[2,3-b]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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